molecular formula C33H54O10 B1247888 Chainin

Chainin

Cat. No.: B1247888
M. Wt: 610.8 g/mol
InChI Key: QAPUWNJNUGPVPM-ODCCBLIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chainin involves a series of complex reactions. The primary synthetic route includes the formation of the methylpentaene backbone through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors has been explored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Chainin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chainin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Chainin exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, this compound may interact with cellular membranes, altering their permeability and affecting cellular functions. It may also inhibit specific enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

Chainin can be compared with other methylpentaene compounds:

    Similar Compounds: Other methylpentaenes, such as those derived from different species of the genus Ohainia.

    Uniqueness: this compound’s unique structural features, such as specific functional groups and stereochemistry, distinguish it from other similar compounds.

This compound’s distinct properties and versatile applications make it a compound of significant interest in various scientific fields. Its continued study and development hold promise for new discoveries and innovations.

Properties

Molecular Formula

C33H54O10

Molecular Weight

610.8 g/mol

IUPAC Name

(3R,4S,6S,8S,10R,12R,14R,16S,17E,19E,21E,23E,25E,27S,28R)-3-butyl-4,6,8,10,12,14,16,27-octahydroxy-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one

InChI

InChI=1S/C33H54O10/c1-4-5-14-29-32(41)21-28(38)19-26(36)17-24(34)16-25(35)18-27(37)20-31(40)22(2)13-11-9-7-6-8-10-12-15-30(39)23(3)43-33(29)42/h6-13,15,23-32,34-41H,4-5,14,16-21H2,1-3H3/b7-6+,10-8+,11-9+,15-12+,22-13+/t23-,24+,25-,26+,27-,28+,29-,30+,31+,32+/m1/s1

InChI Key

QAPUWNJNUGPVPM-ODCCBLIFSA-N

Isomeric SMILES

CCCC[C@@H]1[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@H](C[C@@H](/C(=C/C=C/C=C/C=C/C=C/[C@@H]([C@H](OC1=O)C)O)/C)O)O)O)O)O)O)O

Canonical SMILES

CCCCC1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O

Synonyms

chainin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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